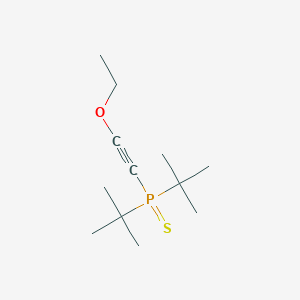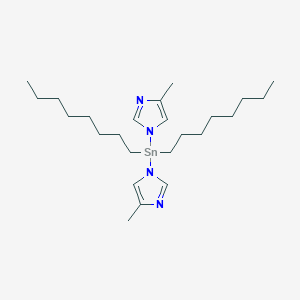
1,1'-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is a compound that features a tin atom bonded to two octyl groups and two 4-methyl-1H-imidazole groups. This compound is part of the organotin family, which is known for its diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) typically involves the reaction of dioctyltin dichloride with 4-methyl-1H-imidazole in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The general reaction scheme is as follows:
Dioctyltin dichloride+24-methyl-1H-imidazole→1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin compounds.
Substitution: The imidazole groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligands such as phosphines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, affecting their function and activity. The imidazole groups can also interact with biological targets, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Dioctyltin dichloride
- 1,1’-(Dimethyltin)bis(4-methyl-1H-imidazole)
- 1,1’-(Dioctylstannanediyl)bis(1H-imidazole)
Uniqueness
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is unique due to the presence of both octyl groups and 4-methyl-1H-imidazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and reactivity compared to similar compounds.
Propiedades
Número CAS |
113962-35-9 |
|---|---|
Fórmula molecular |
C24H44N4Sn |
Peso molecular |
507.3 g/mol |
Nombre IUPAC |
bis(4-methylimidazol-1-yl)-dioctylstannane |
InChI |
InChI=1S/2C8H17.2C4H5N2.Sn/c2*1-3-5-7-8-6-4-2;2*1-4-2-5-3-6-4;/h2*1,3-8H2,2H3;2*2-3H,1H3;/q;;2*-1;+2 |
Clave InChI |
ICIKNRTYZQQKBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(N1C=C(N=C1)C)N2C=C(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



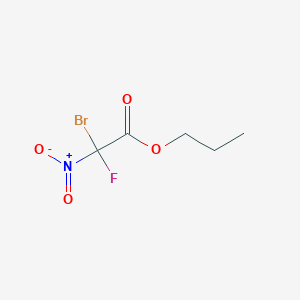
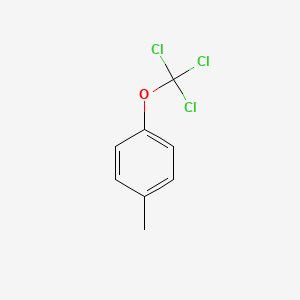
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
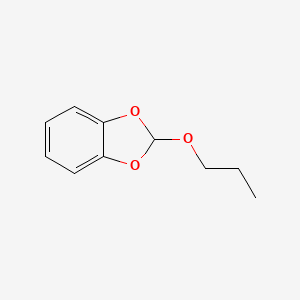
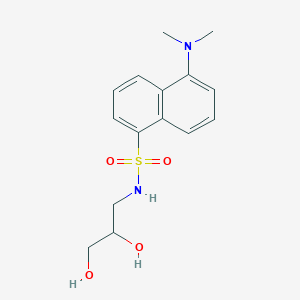
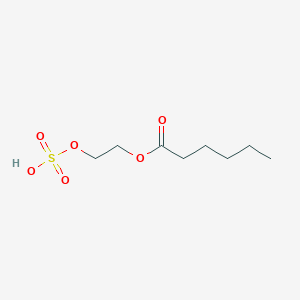
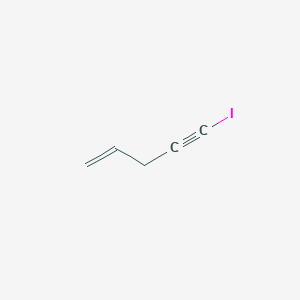
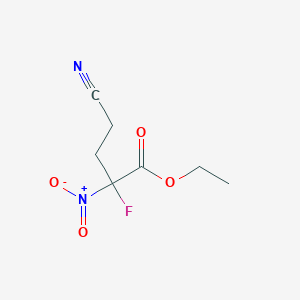
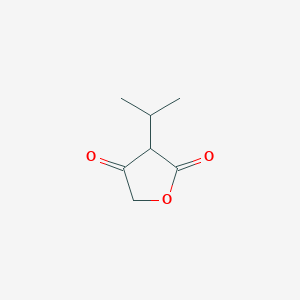
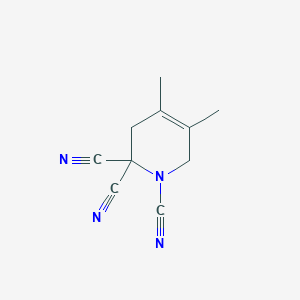
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
